Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate
Description
Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a benzhydrylamino (diphenylmethylamino) group at the 4-position, a methylthio (-SMe) group at the 2-position, and an ethyl carboxylate (-COOEt) at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and covalent modifiers, where the pyrimidine core acts as a scaffold for targeting enzymatic active sites . Its synthesis typically involves nucleophilic substitution of a chloro precursor (e.g., ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate) with benzhydrylamine under basic conditions .
Properties
IUPAC Name |
ethyl 4-(benzhydrylamino)-2-methylsulfanylpyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-3-26-20(25)17-14-22-21(27-2)24-19(17)23-18(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-14,18H,3H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENQJTSMCLWTGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC(C2=CC=CC=C2)C3=CC=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of benzhydrylamine with a suitable pyrimidine precursor, followed by the introduction of the methylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzhydrylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of nitro groups can produce corresponding amines.
Scientific Research Applications
Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzhydrylamino)-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 4-Position
The 4-position substituent significantly influences physicochemical and biological properties. Key comparisons include:
Ethyl 4-((4-methoxybenzyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (CAS 211230-35-2)
- Similarity : 0.89 (structural similarity score) .
- Differences: The 4-methoxybenzylamino group replaces the benzhydrylamino moiety.
Ethyl 4-amino-2-(methylthio)pyrimidin-5-carboxylate (CAS 776-53-4)
- Similarity : 0.70 .
- Differences: A primary amino (-NH2) group at the 4-position.
- Impact : Simpler structure with lower molecular weight (MW = 243.3 g/mol vs. ~425 g/mol for the target compound). Likely reduced target affinity due to lack of aromatic interactions.
Ethyl 4-((3-((tert-butoxycarbonyl)amino)propyl)amino)-2-(methylthio)pyrimidine-5-carboxylate (Compound 134)
- Synthesis: 95% yield via substitution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with a Boc-protected aminopropylamine .
- Impact: The linear aminopropyl chain introduces flexibility and polarity, contrasting with the rigid, aromatic benzhydryl group.
Substituent Variations at the 2-Position
The methylthio group at the 2-position is conserved in most analogs, but substitutions include:
Ethyl 2-(trifluoromethyl)-4-(benzhydrylamino)pyrimidine-5-carboxylate
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (Predicted) |
|---|---|---|---|
| Target Compound | ~425 | ~3.5 | Low (lipophilic) |
| CAS 211230-35-2 | 375.4 | ~2.8 | Moderate |
| CAS 776-53-4 | 243.3 | ~1.2 | High |
*Calculated using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
